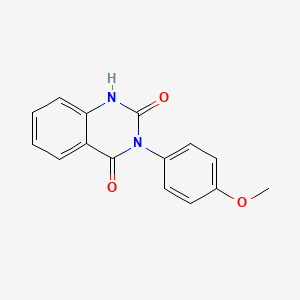
1'-acetyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one
Overview
Description
1'-acetyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one, also known as AT-101, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a synthetic derivative of the naturally occurring compound, indole-3-carbinol, which is found in cruciferous vegetables such as broccoli and cauliflower. AT-101 has shown promise in preclinical studies as a potential treatment for a variety of cancers, including leukemia, lymphoma, and solid tumors.
Mechanism of Action
1'-acetyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one inhibits the anti-apoptotic protein Bcl-2, which is overexpressed in many types of cancer. Bcl-2 prevents apoptosis by blocking the release of cytochrome c from the mitochondria, which is a key step in the apoptotic pathway. By inhibiting Bcl-2, this compound promotes the release of cytochrome c and activates the apoptotic pathway, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis by activating the mitochondrial apoptotic pathway, which leads to the release of cytochrome c and activation of caspases. This compound also inhibits the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
1'-acetyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one has several advantages as a potential cancer treatment. It has shown efficacy in a variety of preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has also been shown to have a good safety profile in preclinical studies. However, there are some limitations to using this compound in lab experiments. It is a synthetic compound, which can make it more difficult to produce in large quantities. In addition, its mechanism of action is not fully understood, which can make it more difficult to optimize its use in cancer treatment.
Future Directions
There are several potential future directions for research on 1'-acetyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one. One area of research is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research is to identify biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in cancer treatment.
Scientific Research Applications
1'-acetyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one has been studied extensively in preclinical models of cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the anti-apoptotic protein Bcl-2. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-acetyl-3,3-bis(1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c1-16(30)29-24-13-7-4-10-19(24)26(25(29)31,20-14-27-22-11-5-2-8-17(20)22)21-15-28-23-12-6-3-9-18(21)23/h2-15,27-28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJITWLANBAKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3953779.png)
![5-{3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953782.png)

![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3953789.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide](/img/structure/B3953798.png)
![2-methyl-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953821.png)
![2,2'-[(2-isopropoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953842.png)
![1-(4-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B3953847.png)
![2-phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)-4-piperidinyl]ethanol](/img/structure/B3953854.png)


![5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide](/img/structure/B3953869.png)